Copper;hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;hexane-2,4-dione is a coordination compound where copper is complexed with hexane-2,4-dione, a diketone
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper;hexane-2,4-dione can be synthesized through a one-pot reaction involving copper salts and hexane-2,4-dione. The reaction typically involves mixing copper(II) acetate with hexane-2,4-dione in an appropriate solvent, such as ethanol or water, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Copper;hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced back to copper(I) complexes.
Substitution: Ligand exchange reactions can occur, where hexane-2,4-dione is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other diketones or amines under mild conditions.
Major Products Formed
The major products formed from these reactions include various copper complexes with different oxidation states and ligand environments, which can be tailored for specific applications .
Scientific Research Applications
Copper;hexane-2,4-dione has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in C-C and C-N coupling reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of Copper;hexane-2,4-dione involves its ability to coordinate with various substrates, facilitating chemical transformations. The copper center acts as a Lewis acid, activating the substrates and enabling reactions such as nucleophilic attack or electron transfer. The diketone ligand stabilizes the copper center and modulates its reactivity .
Comparison with Similar Compounds
Similar Compounds
Copper;hexane-2,5-dione: Similar in structure but with a different position of the diketone group.
Copper;acetylacetone: Another copper-diketone complex with similar catalytic properties.
Uniqueness
Copper;hexane-2,4-dione is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other copper-diketone complexes. This uniqueness makes it particularly valuable in applications requiring precise control over reaction conditions and product selectivity .
Properties
CAS No. |
13878-44-9 |
---|---|
Molecular Formula |
C12H18CuO4 |
Molecular Weight |
289.81 g/mol |
IUPAC Name |
copper;hexane-2,4-dione |
InChI |
InChI=1S/2C6H9O2.Cu/c2*1-3-6(8)4-5(2)7;/h2*4H,3H2,1-2H3;/q2*-1;+2 |
InChI Key |
KTGBNXVXGUSMHO-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC(=O)C.CCC(=O)CC(=O)C.[Cu] |
Canonical SMILES |
CCC(=O)[CH-]C(=O)C.CCC(=O)[CH-]C(=O)C.[Cu+2] |
13878-44-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.